(Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate
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Overview
Description
Starting Material: Naphthalen-1-ylamino intermediate
Reagents: Phenylsulfonyl chloride
Conditions: Base-catalyzed reaction, typically using pyridine or triethylamine
Formation of the Carbamothioate Moiety
Starting Material: Intermediate with phenylsulfonyl group
Reagents: Thiocarbamoyl chloride
Conditions: Reaction under anhydrous conditions, often in the presence of a base like sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Naphthalen-1-ylamino Intermediate
Starting Material: Naphthalene
Reagents: Amination reagents such as aniline derivatives
Conditions: Catalytic hydrogenation or nucleophilic substitution under controlled temperature and pressure
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents
Products: Oxidized derivatives with potential changes in functional groups
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Typically carried out in inert atmospheres to prevent unwanted side reactions
Products: Reduced forms of the compound, potentially altering the sulfonyl or carbamothioate groups
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution
Conditions: Controlled temperatures and solvents to facilitate the substitution reaction
Products: Substituted derivatives with modified functional groups
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate serves as a building block for more complex molecules
Biology
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research focuses on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate derivatives: These compounds share the core structure but differ in substituents, leading to variations in their chemical and biological properties.
Phenylsulfonyl imino derivatives: Compounds with similar sulfonyl imino groups but different core structures.
Naphthalen-1-ylamino derivatives: Compounds with the naphthalene ring and amino group but lacking the sulfonyl and carbamothioate functionalities.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
S-[(2Z)-2-(benzenesulfonylimino)-2-(naphthalen-1-ylamino)ethyl] carbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c20-19(23)26-13-18(22-27(24,25)15-9-2-1-3-10-15)21-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGOSFGFMNKWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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